molecular formula C24H24N2O6S B6006480 ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B6006480
M. Wt: 468.5 g/mol
InChI Key: CRKSAEKWRLIAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MG-132, is a potent and selective inhibitor of the proteasome. It has been widely used in scientific research to study the roles of the proteasome in various cellular processes.

Mechanism of Action

Ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate selectively inhibits the chymotrypsin-like activity of the 20S proteasome, which is responsible for the degradation of most cellular proteins. By blocking the proteasome-mediated protein degradation, this compound can stabilize the levels of specific proteins and alter cellular processes that depend on protein turnover.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It can also modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in immune and inflammatory responses. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a potent and selective inhibitor of the proteasome, which makes it a valuable tool for studying the roles of the proteasome in cellular processes and disease pathogenesis. However, its use in lab experiments has some limitations. For example, this compound can induce off-target effects and alter the levels of non-specific proteins, which may complicate the interpretation of the results. In addition, this compound has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. First, the development of more potent and selective proteasome inhibitors with longer half-lives and fewer off-target effects is needed. Second, the identification of specific protein targets of this compound and the elucidation of their roles in cellular processes and disease pathogenesis are important. Third, the investigation of the potential therapeutic applications of this compound and other proteasome inhibitors in various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases, is warranted.
In conclusion, this compound is a potent and selective inhibitor of the proteasome that has been widely used in scientific research to study the roles of the proteasome in various cellular processes and disease pathogenesis. Its use in lab experiments has some advantages and limitations, and there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves a series of chemical reactions starting from 2-aminobenzoic acid. The detailed synthesis method has been described in several research articles and patents.

Scientific Research Applications

Ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research to study the roles of the proteasome in various cellular processes, including protein degradation, cell cycle regulation, apoptosis, and immune response. It has also been used to investigate the pathogenesis of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases.

Properties

IUPAC Name

ethyl 2-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-32-24(28)19-13-7-8-14-20(19)25-23(27)17-26(21-15-9-10-16-22(21)31-2)33(29,30)18-11-5-4-6-12-18/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKSAEKWRLIAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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